2-{[5-(ACETYLAMINO)-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-BUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
Overview
Description
2-{[5-(ACETYLAMINO)-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-BUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The compound’s structure features a pyrimidine ring fused with a thiadiazole ring, which contributes to its unique chemical and biological properties.
Preparation Methods
The synthesis of 2-{[5-(ACETYLAMINO)-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-BUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which is achieved by reacting hydrazonoyl halides with potassium thiocyanate . The pyrimidine ring is then synthesized separately and fused with the thiadiazole ring through a series of condensation reactions. Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrimidine or thiadiazole rings are replaced by other nucleophiles.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.
Scientific Research Applications
2-{[5-(ACETYLAMINO)-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-BUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[5-(ACETYLAMINO)-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-BUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves its interaction with various molecular targets. In antimicrobial applications, it inhibits the growth of bacteria and fungi by interfering with their cell wall synthesis or protein synthesis pathways . In cancer therapy, the compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Compared to other thiadiazole derivatives, 2-{[5-(ACETYLAMINO)-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-BUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE stands out due to its unique combination of a pyrimidine and thiadiazole ring. This structural feature enhances its biological activity and specificity. Similar compounds include:
5-Acetamido-1,3,4-thiadiazole-2-sulfonamide: Known for its antimicrobial properties.
N-[5-(ACETYLAMINO)-2-METHOXYPHENYL]-2-[(3-ETHYL-5,6-DIMETHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETAMIDE: Exhibits similar biological activities but with different structural modifications.
Properties
IUPAC Name |
2-[(5-acetamido-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O4S2/c1-3-4-5-9-19-20-14(26-9)16-8(22)6-25-13-17-11(23)10(12(24)18-13)15-7(2)21/h3-6H2,1-2H3,(H,15,21)(H,16,20,22)(H2,17,18,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUGCDJLECXCEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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